molecular formula C9H12ClNO2S B13245883 Methyl(2-methylbenzyl)sulfamoyl chloride

Methyl(2-methylbenzyl)sulfamoyl chloride

Cat. No.: B13245883
M. Wt: 233.72 g/mol
InChI Key: WOXQNLHPTKCCRJ-UHFFFAOYSA-N
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Description

Methyl(2-methylbenzyl)sulfamoyl chloride is an organic compound with the molecular formula C9H12ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfamoyl chloride group attached to a methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2-methylbenzyl)sulfamoyl chloride can be synthesized through the reaction of 2-methylbenzylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-chlorination and to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methylbenzylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbenzyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamoyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding sulfamoyl derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonates: Formed through substitution reactions with alcohols.

    Sulfonic Acids: Formed through hydrolysis.

Scientific Research Applications

Methyl(2-methylbenzyl)sulfamoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly sulfonamide-based drugs.

    Material Science: Used in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl(2-methylbenzyl)sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Benzylsulfamoyl Chloride: Similar structure but without the methyl group on the benzyl ring.

    Methylsulfonyl Chloride: Contains a sulfonyl chloride group attached to a methyl group.

    2-Methylbenzyl Chloride: Lacks the sulfamoyl group, only contains a methylbenzyl moiety.

Uniqueness

Methyl(2-methylbenzyl)sulfamoyl chloride is unique due to the presence of both a methyl group and a sulfamoyl chloride group on the benzyl ring. This combination imparts specific reactivity and properties that are distinct from other similar compounds, making it valuable in specialized applications.

Biological Activity

Methyl(2-methylbenzyl)sulfamoyl chloride is a compound of interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a sulfamoyl group attached to a methyl-substituted benzyl moiety. The general structure can be represented as follows:

R SO2NH2\text{R SO}_2\text{NH}_2

where R represents the 2-methylbenzyl group. The synthesis typically involves the reaction of 2-methylbenzylamine with chlorosulfonic acid, followed by treatment with methyl chloride to yield the sulfamoyl chloride derivative.

Anticancer Properties

This compound has shown promising activity as an inhibitor of certain enzymes implicated in cancer progression. For example, it has been studied for its inhibitory effects on carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The compound demonstrated a high binding affinity with a dissociation constant (KdK_d) of approximately 0.12 nM, indicating its potential as a selective anticancer agent .

Table 1: Binding Affinities of this compound

CompoundKdK_d (nM)Selectivity Ratio
This compound0.12>100
Acetazolamide2400-

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of enzyme activity crucial for tumor growth. Specifically, it has been noted to inhibit the formation of estrone (E1) and dehydroepiandrosterone (DHEA) from their sulfate esters, suggesting a role in modulating steroidogenesis pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzyl ring significantly affect the compound's potency. For instance, the introduction of hydrophobic groups enhances enzyme inhibition, while polar substituents may reduce activity .

Table 2: SAR Insights for Sulfamoyl Compounds

ModificationEffect on Activity
Hydrophobic substituentsIncreased inhibition
Polar groupsDecreased inhibition
Aromatic ring substitutionsVariable effects

Case Studies

  • Inhibition of Carbonic Anhydrase IX : A study evaluated various sulfamoyl benzoate derivatives, including this compound, against CAIX. Results indicated that this compound exhibited one of the highest affinities, supporting its potential use in cancer therapy .
  • Antimicrobial Activity : Another investigation assessed the antibacterial properties of sulfamoyl derivatives against various bacterial strains. This compound showed significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), demonstrating its dual potential as both an anticancer and antimicrobial agent .

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]sulfamoyl chloride

InChI

InChI=1S/C9H12ClNO2S/c1-8-5-3-4-6-9(8)7-11(2)14(10,12)13/h3-6H,7H2,1-2H3

InChI Key

WOXQNLHPTKCCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)S(=O)(=O)Cl

Origin of Product

United States

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